

molecular structure and formula of 5,7-Dibromoquinoline

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Compound of Interest

Compound Name: 5,7-Dibromoquinoline

Cat. No.: B1595614

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An In-depth Technical Guide to 5,7-Dibromoquinoline

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and synthesis of **5,7-Dibromoquinoline**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

5,7-Dibromoquinoline is a halogenated derivative of quinoline, an aromatic heterocyclic compound. The bromine atoms are substituted at the 5th and 7th positions of the quinoline ring structure.

Molecular Formula: C9H5Br2N

Structure:

Canonical SMILES: C1=CC2=C(C=C(C=C2Br)Br)N=C1[1]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of **5,7-Dibromoquinoline** are summarized in the tables below for easy reference and comparison.



Table 1: Physicochemical Properties of 5,7-Dibromoquinoline

Property	Value	Reference
CAS Number	34522-69-5	[1][2]
Molecular Weight	286.95 g/mol	[2]
Appearance	White to yellow solid	
Melting Point	96-98 °C	_
Boiling Point	347.6 °C at 760 mmHg	[2]
Storage	Room temperature, dry and sealed	

Table 2: Spectral Data for **5,7-Dibromoquinoline**

Spectral Data	Details	Reference
¹H NMR (400 MHz, CDCl₃)	δ 7.53 (dd, 1H), 7.96 (d, 1H), 8.29 (d, 1H), 8.50 (d, 1H), 8.93 (dd, 1H)	
LC-MS (ESI)	m/z: 285.9 [M + H]+	
¹³ C NMR	Experimental data not readily available in cited literature.	
Infrared (IR)	Experimental data not readily available in cited literature.	

Experimental Protocol: Synthesis of 5,7-Dibromoquinoline

The primary method for the synthesis of **5,7-Dibromoquinoline** is the Skraup condensation reaction. This protocol provides a detailed methodology based on established procedures.

Reaction: Skraup Condensation



Reactants:

- 3,5-Dibromoaniline
- Glycerol
- An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)
- Sulfuric acid (catalyst)

Procedure:

- To a reaction flask, add 3,5-dibromoaniline and a 70% solution of sulfuric acid.
- Introduce sodium m-nitrobenzenesulfonate to the mixture.
- Heat the mixture to 100 °C.
- While maintaining the temperature, slowly and dropwise add glycerol to the reaction mixture.
- After the addition of glycerol is complete, raise the temperature to 130 °C and stir the reaction mixture overnight.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with dichloromethane and water.
- Cool the diluted mixture in an ice-water bath and carefully adjust the pH to be alkaline by the slow addition of a 50% aqueous sodium hydroxide solution.
- Filter the mixture through Celite and perform an extraction with dichloromethane.
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a brown solid.

Purification:

The crude **5,7-Dibromoquinoline** can be purified by silica gel column chromatography. A typical elution gradient is 0% to 60% ethyl acetate in heptane.



Visualization of Key Information

The following diagrams illustrate the synthesis pathway and the core molecular identifiers of **5,7-Dibromoquinoline**.

Caption: Synthesis and key identifiers of **5,7-Dibromoquinoline**.

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References

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